Aurothiomalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

It is one of the few gold compounds employed in modern medicine, particularly for the treatment of rheumatoid arthritis . The compound is known for its ability to modulate the immune system and reduce inflammation.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Aurothiomalate is synthesized by reacting gold salts with thiomalic acid. The reaction typically involves the use of sodium hydroxide to facilitate the formation of the gold-thiomalate complex. The process can be summarized as follows:

- Dissolve gold chloride in water.

- Add thiomalic acid to the solution.

- Adjust the pH using sodium hydroxide to form the gold-thiomalate complex.

Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is carefully controlled to ensure the purity and consistency of the final product. The reaction conditions, such as temperature and pH, are optimized to maximize yield and minimize impurities .

Analyse Des Réactions Chimiques

Types of Reactions: Aurothiomalate undergoes various chemical reactions, including:

Oxidation: The gold in this compound can be oxidized, although this is not a common reaction under physiological conditions.

Reduction: The gold can be reduced to its elemental form, but this requires specific reducing agents.

Substitution: this compound can undergo substitution reactions where the thiomalate ligand is replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride.

Substitution: Ligands such as phosphines or thiols can be used to replace the thiomalate ligand.

Major Products:

Oxidation: Oxidized gold species.

Reduction: Elemental gold.

Substitution: Gold complexes with new ligands.

Applications De Recherche Scientifique

Therapeutic Applications in Rheumatoid Arthritis

Aurothiomalate has been extensively studied for its efficacy in managing rheumatoid arthritis. Clinical trials have demonstrated significant improvements in disease activity among patients treated with this compound.

Efficacy Comparison with Other Gold Compounds

A study comparing sodium this compound with auranofin (another gold compound) indicated that both treatments were beneficial, but sodium this compound had a higher retention rate among patients due to its effectiveness and side effect profile. Specifically, 73% of patients on sodium this compound remained on therapy after one year compared to 57% on auranofin .

| Treatment | Retention Rate (%) | Adverse Reactions (%) |

|---|---|---|

| Sodium this compound | 73 | 20 |

| Auranofin | 57 | 10 |

| Placebo | 0 | 7 |

Applications in Reproductive Biology

Recent studies have explored the effects of sodium this compound on reproductive processes, particularly its role as a hyaluronidase inhibitor. In vitro experiments demonstrated that sodium this compound could block fertilization in hamsters by delaying the dispersion of cumulus cells surrounding the oocyte, thus preventing sperm penetration .

In Vitro Fertilization Studies

In vitro fertilization (IVF) studies showed that high concentrations of sodium this compound effectively inhibited fertilization by preventing cumulus cell dispersion without affecting sperm motility significantly. This suggests potential applications in fertility treatments where controlling fertilization is necessary .

Microbiological Research

Sodium this compound has also been investigated for its antimicrobial properties, particularly against mycoplasmal infections. Research indicates that while it has limited direct antimicrobial activity, it can reduce the severity of arthritis caused by mycoplasma infections in animal models .

Case Study: Mycoplasmal Arthritis

In rodent models infected with mycoplasmas, administration of sodium this compound significantly prevented the development of arthritis. However, it was noted that its effectiveness was not due to direct antimicrobial action but rather through immunomodulatory effects .

Summary of Findings

The applications of sodium this compound span multiple scientific fields:

- Rheumatology : Effective in treating rheumatoid arthritis with a favorable safety profile.

- Reproductive Biology : Acts as a hyaluronidase inhibitor, demonstrating potential in controlling fertilization.

- Microbiology : Shows promise in managing mycoplasmal infections indirectly through immunomodulation.

Mécanisme D'action

The precise mechanism of action of aurothiomalate is not fully understood. it is known to inhibit the synthesis of prostaglandins, which are involved in the inflammatory response. This compound also modulates the activity of phagocytic cells and inhibits interactions between class II major histocompatibility complex peptides . Additionally, it inhibits several enzymes, including acid phosphatase, beta-glucuronidase, and elastase .

Comparaison Avec Des Composés Similaires

Auranofin: An orally administered gold compound with similar anti-rheumatic properties.

Aurothioglucose: Another injectable gold compound used for rheumatoid arthritis.

Comparison:

Auranofin: Easier to administer orally but may have different pharmacokinetics and side effects compared to aurothiomalate.

Aurothioglucose: Similar in terms of administration and effects but may differ in terms of specific enzyme inhibition and cellular interactions.

This compound stands out due to its specific immunomodulatory effects and its established use in treating rheumatoid arthritis. Its unique combination of gold and thiomalate provides distinct therapeutic benefits compared to other gold compounds.

Activité Biologique

Aurothiomalate, also known as sodium this compound (ATM), is a gold-containing compound primarily utilized in the treatment of rheumatoid arthritis (RA). Its biological activity extends beyond its therapeutic application, encompassing various mechanisms of action that have been explored through numerous studies. This article provides an in-depth analysis of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound exhibits several mechanisms through which it exerts its biological effects:

- Anti-inflammatory Properties : this compound modulates immune responses, reducing inflammation associated with RA. It has been shown to inhibit the production of pro-inflammatory cytokines and improve clinical symptoms in RA patients .

- Antimicrobial Activity : Recent studies have indicated that this compound possesses antimicrobial properties against certain pathogens. For instance, it has demonstrated bacteriostatic effects against Neisseria gonorrhoeae, with minimum inhibitory concentration (MIC) values ranging from 0.06 to 32 µg/mL .

- Interaction with Thioredoxin Reductase : this compound forms complexes with thioredoxin reductase (TrxR), a key enzyme involved in cellular redox regulation. This interaction may contribute to its therapeutic effects in RA by influencing oxidative stress pathways .

Clinical Efficacy and Case Studies

Clinical studies have evaluated the efficacy of this compound in treating RA. A notable trial compared the effectiveness of this compound and auranofin over two years. While both treatments showed improvement in disease activity indices, adverse reactions were more prevalent with this compound, leading to higher withdrawal rates from treatment .

Table 1: Comparison of Clinical Outcomes between this compound and Auranofin

| Parameter | This compound | Auranofin |

|---|---|---|

| Percentage completing treatment | 40% | 60% |

| Common adverse reactions | Rash, pruritus | Diarrhea |

| Improvement in disease activity | Significant | Significant |

In Vitro Studies

In vitro investigations have further elucidated the biological activity of this compound. For example, a study assessed its cytotoxicity against RAW264.7 macrophages using the MTT assay, revealing that while it was less toxic than other gold compounds like auranofin, it still demonstrated significant cellular uptake and localization within macrophages .

Table 2: Cytotoxicity of Gold Compounds on RAW264.7 Macrophages

| Compound | Cytotoxicity (MTT Assay) |

|---|---|

| Auranofin | High |

| This compound | Moderate |

| Aurothiosulfate | Low |

Safety Profile and Adverse Effects

Despite its therapeutic benefits, this compound is associated with several adverse effects, including renal toxicity and teratogenicity observed in animal models . The safety profile necessitates careful monitoring during treatment, particularly for long-term use.

Propriétés

Key on ui mechanism of action |

The precise mechanism of action is unknown. It is known that sodium aurothiomalate inhibits the synthesis of prostaglandins. The predominant action appears to be a suppressive effect on the synovitis of active rheumatoid disease. |

|---|---|

Numéro CAS |

33796-26-8 |

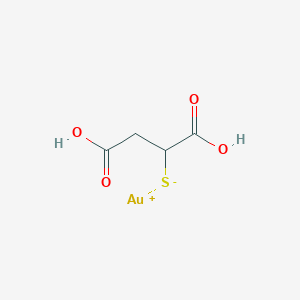

Formule moléculaire |

C4H5AuO4S |

Poids moléculaire |

346.11 g/mol |

Nom IUPAC |

1,4-dihydroxy-1,4-dioxobutane-2-thiolate;gold(1+) |

InChI |

InChI=1S/C4H6O4S.Au/c5-3(6)1-2(9)4(7)8;/h2,9H,1H2,(H,5,6)(H,7,8);/q;+1/p-1 |

Clé InChI |

XJHSMFDIQHVMCY-UHFFFAOYSA-M |

SMILES |

C(C(C(=O)O)[S-])C(=O)O.[Au+] |

SMILES canonique |

C(C(C(=O)O)[S-])C(=O)O.[Au+] |

Synonymes |

Aurolate Aurothiomalate Aurothiomalate, Sodium Gold Disodium Thiomalate, Monohydrate Gold Sodium Thiomalate Gold Thiomalate Gold Thiomalate, Sodium Gold Thiomalic Acid Mercaptobutanedioic Acid Monogold(1+) Sodium Salt Miocrin Miocrisin Monogold (1+) Disodium Thiomalate Myochrysine Myocrisin Myocrysine Sodium Aurothiomalate Sodium Gold Thiomalate Sodium Thiomalate, Gold Sodium Thiomalatoaurate Tauredon Thiomalate, Gold Thiomalatoaurate, Sodium |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.